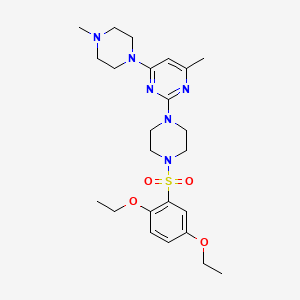![molecular formula C20H16N4O2 B2619798 N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 1903590-46-4](/img/structure/B2619798.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide, also known as BISA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide is not fully understood, but it is believed to interact with proteins and enzymes involved in various biological processes. This compound has been shown to bind to the active site of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to interact with the amyloid-beta peptide, a protein that forms plaques in the brains of Alzheimer's disease patients.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of acetylcholinesterase and reduces the aggregation of amyloid-beta peptide. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-cancer activity in vitro and in vivo, although the mechanism of action is not fully understood.
実験室実験の利点と制限
N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the synthesis of this compound-based MOFs with improved gas storage and separation properties. Additionally, this compound may have potential applications as a fluorescent probe for the study of protein-protein interactions and other biological processes.
合成法
N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-amino-3-picoline with 3-nitrobenzaldehyde to form a Schiff base intermediate. The intermediate is then reduced with sodium borohydride to yield the desired product, this compound. The synthesis method for this compound has been optimized to improve yield and purity.
科学的研究の応用
N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, this compound has been explored as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In biological research, this compound has been used as a fluorescent probe to study protein-protein interactions.
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(11-17-16-7-1-2-8-18(16)26-24-17)23-13-15-6-4-10-22-20(15)14-5-3-9-21-12-14/h1-10,12H,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXQVQKDPFBBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(prop-2-yn-1-yl)-N-[2-(propylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2619716.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2619718.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2619719.png)




![N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2619729.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/no-structure.png)
![2-(2-(4-chloro-2-methylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2619733.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2619735.png)
![N-[(2S,3R)-2-(4-Methylphenyl)oxan-3-yl]oxirane-2-carboxamide](/img/structure/B2619736.png)

